Cas no 773021-59-3 (methyl 4,4-dimethylpiperidine-2-carboxylate)

methyl 4,4-dimethylpiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4,4-dimethylpiperidine-2-carboxylate
- 773021-59-3
- EN300-1069547
- SCHEMBL14446953
-
- インチ: 1S/C9H17NO2/c1-9(2)4-5-10-7(6-9)8(11)12-3/h7,10H,4-6H2,1-3H3
- InChIKey: VAFBPHVKKLOOKD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CC(C)(C)CCN1)=O
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38.3Ų
methyl 4,4-dimethylpiperidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069547-10.0g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 10g |
$7373.0 | 2023-06-10 | ||
Enamine | EN300-1069547-0.05g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 0.05g |
$1440.0 | 2023-10-28 | |
Enamine | EN300-1069547-0.1g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 0.1g |
$1508.0 | 2023-10-28 | |
Enamine | EN300-1069547-10g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 10g |
$7373.0 | 2023-10-28 | |
Enamine | EN300-1069547-2.5g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 2.5g |
$3362.0 | 2023-10-28 | |
Enamine | EN300-1069547-5g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 5g |
$4972.0 | 2023-10-28 | |
Enamine | EN300-1069547-1g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 1g |
$1714.0 | 2023-10-28 | |
Enamine | EN300-1069547-0.5g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 95% | 0.5g |
$1646.0 | 2023-10-28 | |
Enamine | EN300-1069547-5.0g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 5g |
$4972.0 | 2023-06-10 | ||
Enamine | EN300-1069547-1.0g |
methyl 4,4-dimethylpiperidine-2-carboxylate |
773021-59-3 | 1g |
$1714.0 | 2023-06-10 |
methyl 4,4-dimethylpiperidine-2-carboxylate 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
methyl 4,4-dimethylpiperidine-2-carboxylateに関する追加情報
Introduction to Methyl 4,4-dimethylpiperidine-2-carboxylate (CAS No. 773021-59-3)
Methyl 4,4-dimethylpiperidine-2-carboxylate, a compound with the chemical formula C9H17O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 773021-59-3, has garnered attention due to its versatile applications in the development of novel therapeutic agents and intermediates. The structural features of this molecule, particularly its piperidine core and ester functional group, make it a valuable building block for synthesizing more complex pharmacophores.
The piperidine ring in Methyl 4,4-dimethylpiperidine-2-carboxylate is a common scaffold in medicinal chemistry, known for its ability to enhance the solubility and bioavailability of drug candidates. Additionally, the presence of the ester group provides a reactive site for further chemical modifications, enabling the construction of diverse molecular architectures. These attributes have made this compound a subject of extensive research in academic and industrial laboratories.
In recent years, the pharmaceutical industry has seen a surge in the development of drugs targeting neurological disorders. Methyl 4,4-dimethylpiperidine-2-carboxylate has been explored as a potential intermediate in the synthesis of molecules that interact with central nervous system receptors. Its structural similarity to certain known active pharmaceutical ingredients (APIs) has prompted investigations into its pharmacological properties. Preliminary studies suggest that derivatives of this compound may exhibit promising effects on neurotransmitter systems involved in mood regulation and cognitive function.
The synthesis of Methyl 4,4-dimethylpiperidine-2-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common synthetic route involves the condensation of 4,4-dimethylpiperidine with maleic anhydride followed by methylation to introduce the ester group. This process showcases the elegance of retrosynthetic analysis in designing efficient synthetic pathways. The reaction conditions are carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
Advances in computational chemistry have also played a pivotal role in understanding the reactivity and conformational dynamics of Methyl 4,4-dimethylpiperidine-2-carboxylate. Molecular modeling studies have provided insights into how structural modifications can influence biological activity. For instance, computational simulations have revealed that slight changes in the substitution pattern around the piperidine ring can significantly alter binding affinities to target proteins. This knowledge is instrumental in designing next-generation drug candidates with improved pharmacokinetic profiles.
The role of Methyl 4,4-dimethylpiperidine-2-carboxylate extends beyond drug development; it also finds applications in materials science and agrochemicals. Its structural motifs are reminiscent of compounds used in polymer synthesis and as intermediates for crop protection agents. The versatility of this molecule underscores its importance as a chemical building block across multiple industries.
As research continues to evolve, new methodologies for synthesizing and functionalizing Methyl 4,4-dimethylpiperidine-2-carboxylate are being developed. Catalytic processes and green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maximizing efficiency. These innovations align with global efforts to promote sustainable practices in chemical manufacturing.
The future prospects for Methyl 4,4-dimethylpiperidine-2-carboxylate are bright, with ongoing studies exploring its potential in emerging therapeutic areas such as oncology and anti-inflammatory treatments. The compound's unique structural features offer a rich palette for medicinal chemists to explore new molecular entities. As our understanding of biological systems grows, so does the demand for specialized intermediates like Methyl 4,4-dimethylpiperidine-2-carboxylate to meet these challenges.
In conclusion, Methyl 4,4-dimethylpiperidine-2-carboxylate (CAS No. 773021-59-3) is a multifaceted compound with significant implications in pharmaceuticals and beyond. Its structural attributes and synthetic accessibility make it a valuable asset in drug discovery and industrial applications. With continued research and innovation, this molecule is poised to play an even greater role in shaping the future of medicine and materials science.
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